molecular formula C13H12N2O2 B1268957 N-benzyl-3-nitroaniline CAS No. 33334-94-0

N-benzyl-3-nitroaniline

Cat. No. B1268957
CAS RN: 33334-94-0
M. Wt: 228.25 g/mol
InChI Key: OVZNWAWUJPSLHM-UHFFFAOYSA-N
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Description

N-Benzyl-3-nitroaniline is a non-linear optical material . It is synthesized and grown through an aqueous solution using a low-temperature solution growth technique . It has a conforming monoclinic crystal structure with the P2 1 space group .


Synthesis Analysis

The synthesis of N-Benzyl-3-nitroaniline involves a slow evaporation solution growth synthesis method . The synthesized material was found to have 79% transmittance and its cut-off wavelength was 244 nm .


Molecular Structure Analysis

A single-crystal XRD analysis is used to predict the crystallographic properties of developed N-Benzyl-3-nitroaniline crystals, which gives basic cell parameters, structures, and space groups . The synthesized N-Benzyl-3-nitroaniline crystal belongs to the monoclinic crystal system with the P2 1 space group .


Chemical Reactions Analysis

The nitroaniline compounds, including N-Benzyl-3-nitroaniline, express high nonlinear optical behavior due to the intra-molecular charge transfer interaction presented in the compounds . This is due to the electron donating and accepting amine and nitro groups present within the compound .


Physical And Chemical Properties Analysis

The synthesized N-Benzyl-3-nitroaniline material was found to have 79% transmittance and its cut-off wavelength was 244 nm . The SHG efficiency of the N-Benzyl-3-nitroaniline material is about 2.5 times greater than that of the KDP material .

Scientific Research Applications

Nonlinear Optical Material

B3NA has been identified as a promising nonlinear optical (NLO) crystal due to its significant second-order non-centrosymmetric properties . This makes it suitable for applications in optoelectronics , particularly for polarization control and frequency conversion. Its ability to facilitate efficient second harmonic generation, approximately 1.66 times that of the standard KDP crystal, underscores its potential in solid-state lasers and electro-optic technology .

Optoelectronic Device Manufacturing

The high transmittance and intra-molecular charge transfer properties of B3NA crystals make them ideal for incorporation into NLO and optoelectronic devices . The material’s strong inter- and intra-molecular interactions, due to the presence of hydrogen bonding, enhance its applicability for NLO applications .

Organic Electronics

B3NA’s molecular structure, characterized by weak non-covalent interactions, results in low thermal conductivity and favorable solid-state characteristics. These properties are beneficial for the development of organic electronic devices , where higher nonlinear optical susceptibility is desired .

Laser Technology

The efficiency of B3NA in second harmonic generation indicates its suitability for laser technology , particularly in the development of new laser media. Its thermal and mechanical stability also contribute to its potential in this field .

Material Science

B3NA’s crystalline nature and optical behavior, as revealed by UV-visible spectral analysis, make it a subject of interest in material science. Its high NLO efficiency and good crystalline nature suggest applications in the development of new materials with enhanced optical properties .

Mechanism of Action

Target of Action

N-Benzyl-3-nitroaniline (NB3N) is primarily targeted for its nonlinear optical (NLO) properties . The compound’s primary targets are optoelectronic devices, where it can be employed for polarization control and frequency conversion .

Mode of Action

NB3N exhibits its action through its donor-acceptor π conjugation . The compound contains electron-donating amine and electron-accepting nitro groups, which facilitate intra-molecular charge transfer interaction . This interaction is responsible for the high nonlinear optical behavior expressed by nitroaniline compounds .

Biochemical Pathways

The biochemical pathways of NB3N involve the geometrical mixing of functional ionic and electronic groups within the same molecule . This leads to greater nonlinear optical susceptibility, a valuable factor with organic nonlinear optical hybrid materials .

Pharmacokinetics

The synthesized NB3N crystal exhibits 79% transmittance and its cut-off wavelength is 244 nm . These properties indicate the purity, crystalline nature, and optical behavior of the compound .

Result of Action

The molecular and cellular effects of NB3N’s action are primarily observed in its second-order NLO activity . The SHG (Second Harmonic Generation) efficiency of the NB3N material is about 2.5 times greater than that of the KDP (Potassium Dihydrogen Phosphate) material . This indicates that synthesized NB3N single crystals are highly NLO materials .

Action Environment

Environmental factors such as temperature can influence NB3N’s action, efficacy, and stability. For instance, when heat is increased, NB3N starts to decrease its weight nearly 80% from 131 to 262 °C, due to the liberation of nitro (NO2) group, NH group, and hydrocarbon gas . This suggests that NB3N’s stability and efficacy can be affected by environmental conditions such as temperature .

Safety and Hazards

N-Benzyl-3-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It also has specific target organ toxicity with repeated exposure .

Future Directions

N-Benzyl-3-nitroaniline shows promise for use in optoelectronic materials . It can be employed for optoelectronic polarization control and frequency conversion , as well as in solid lasers and electro-optic technology .

properties

IUPAC Name

N-benzyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZNWAWUJPSLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350550
Record name N-benzyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33334-94-0
Record name N-benzyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (109 μL, 1.00 mmol), 3-iodonitrobenzene (349 mg, 1.40 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=5/1, Rf=0.4) afforded N-(3-nitrophenyl)benzylamine (164 mg, 72% isolated yield) as orange solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Leardini, R.; Nanni, D.; Tundo, A.; Zanardi, G.; Ruggieri, F. J. Org. Chem. 1992, 57, 1842-1848.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
109 μL
Type
reactant
Reaction Step Two
Quantity
349 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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